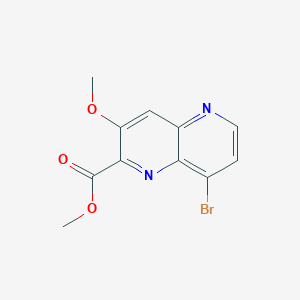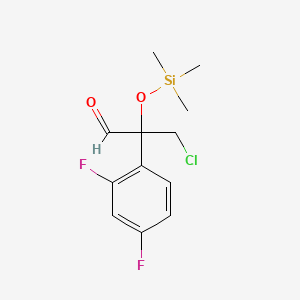
4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is a research chemical with the molecular formula C13H15ClN2O2S and a molecular weight of 298.79 g/mol. It is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce sulfone derivatives.
Scientific Research Applications
4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving sulfonamide chemistry.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridyl group may also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-2-pyridyl)benzenesulfonamide: This compound is similar in structure but lacks the hydrochloride group.
4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Another structurally related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for biological assays and pharmaceutical applications.
Properties
Molecular Formula |
C13H15ClN2O2S |
|---|---|
Molecular Weight |
298.79 g/mol |
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H |
InChI Key |
LAIVCEHWKMPXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
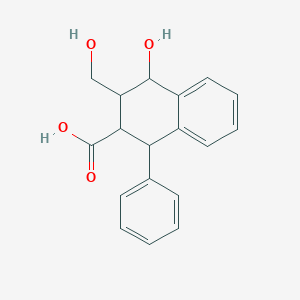

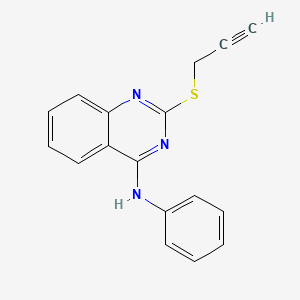

![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
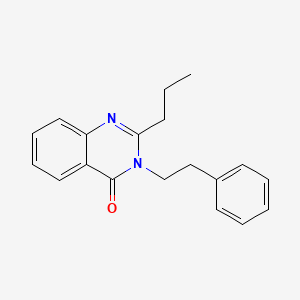
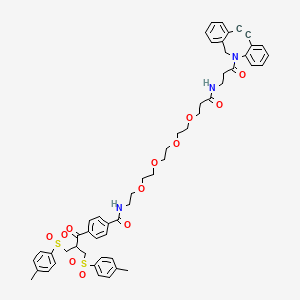
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
